

Application Notes and Protocols for Recombinant Expression and Purification of Adenoregulin

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Compound of Interest

Compound Name: Adenoregulin

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Introduction

Adenoregulin, also known as dermaseptin B2, is a 33-amino acid amphipathic peptide originally isolated from the skin of the arboreal frog, *Phyllomedusa bicolor*.^[1] It exhibits a broad spectrum of biological activities, including potent antimicrobial effects against fungi, yeast, and both Gram-positive and Gram-negative bacteria.^{[1][2]} Beyond its antimicrobial properties, **adenoregulin** is a neuromodulator that enhances the binding of agonists to several G-protein-coupled receptors, most notably the A1 adenosine receptor.^{[2][3][4]} This dual functionality makes it a compelling candidate for therapeutic development.

Recombinant expression provides a reliable and scalable method for producing **adenoregulin**, overcoming the limitations and variability of isolation from natural sources. This document provides detailed protocols for the expression of **adenoregulin** in *Escherichia coli* as a fusion protein and its subsequent purification to homogeneity.

Application Notes

The strategy outlined involves expressing **adenoregulin** as a fusion protein with a Thioredoxin (Trx) and a Hexa-histidine (His6) tag. This approach offers several advantages:

- **Enhanced Expression Levels:** The Trx fusion partner can significantly improve the solubility and expression yield of small peptides like **adenoregulin** in E. coli.[1]
- **Simplified Purification:** The His6-tag allows for a straightforward and highly effective initial purification step using immobilized metal affinity chromatography (IMAC).[1][5]
- **Specific Cleavage:** An enterokinase cleavage site engineered between the fusion tag and the **adenoregulin** sequence permits the precise removal of the tag, releasing the native peptide. [1]
- **High Purity:** A multi-step purification process, combining affinity chromatography for the fusion protein and a second chromatographic step (e.g., reversed-phase HPLC) for the cleaved peptide, ensures high purity of the final product.[6]

The resulting purified **adenoregulin** can be used in various downstream applications, including:

- Minimum Inhibitory Concentration (MIC) assays to determine antimicrobial potency.[7]
- Receptor binding assays to study its modulatory effects on GPCRs.[3]
- Structural studies using NMR or X-ray crystallography.
- Preclinical evaluation for therapeutic potential.

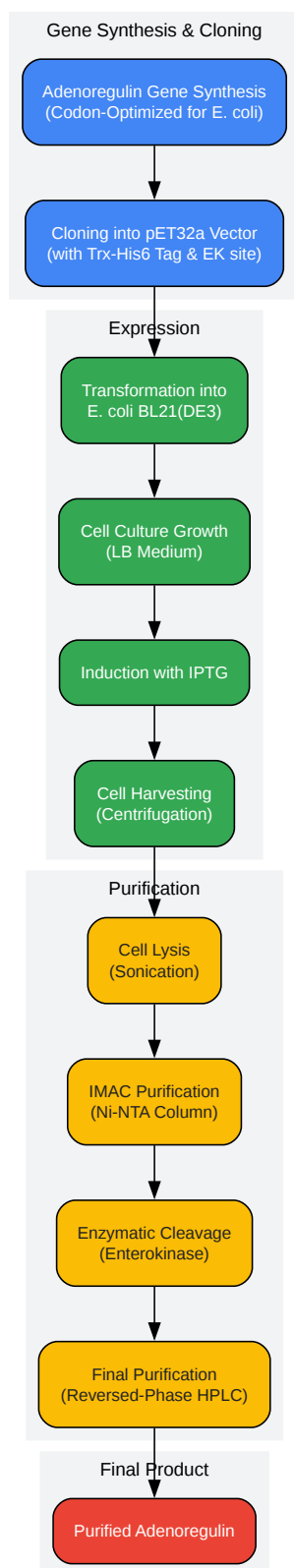
Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the recombinant expression of **adenoregulin** using the described E. coli system, based on published findings.

Parameter	Value	Reference
Expression System	E. coli BL21(DE3) with pET32a vector	[1]
Fusion Partner	Thioredoxin (Trx) with His6-tag	[1]
Expression Level	Up to 20% of total cellular protein	[1]
Purification Method	Ni ²⁺ -Chelating Chromatography (IMAC)	[1]

Note: Final yield and purification fold can vary depending on culture volume, induction conditions, and the efficiency of chromatography and cleavage steps.

Experimental Workflow for Adenoregulin Production



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Caption: Workflow for recombinant **adenoregulin** expression and purification.

Experimental Protocols

Protocol 1: Recombinant Expression of Trx-His6-Adenoregulin

This protocol is adapted from methodologies described for expressing peptides in *E. coli*.^{[1][8]}

1. Gene Synthesis and Cloning a. Synthesize the gene encoding the 33 amino acid **adenoregulin** peptide. Codon optimization for *E. coli* is highly recommended to ensure efficient translation. b. Design primers to amplify the **adenoregulin** gene and add flanking restriction sites compatible with the pET32a(+) expression vector. c. Digest both the synthesized gene and the pET32a(+) vector with the chosen restriction enzymes. d. Ligate the digested **adenoregulin** gene into the pET32a(+) vector downstream of the Trx-His6 tag and the enterokinase cleavage site. e. Transform the ligation product into a cloning strain of *E. coli* (e.g., DH5 α) and select for successful transformants on LB agar plates containing ampicillin (100 μ g/mL). f. Verify the correct insertion and sequence of the **adenoregulin** gene via colony PCR and Sanger sequencing.

2. Transformation into Expression Host a. Isolate the verified pET32a-**adenoregulin** plasmid from an overnight culture. b. Transform the purified plasmid into a competent *E. coli* BL21(DE3) expression host. c. Plate the transformed cells on LB agar with ampicillin (100 μ g/mL) and incubate overnight at 37°C.

3. Protein Expression a. Inoculate a single colony from the transformation plate into 50 mL of Luria-Bertani (LB) broth containing 100 μ g/mL ampicillin. b. Grow the culture overnight at 37°C with shaking at 200 rpm. c. The next day, use the overnight culture to inoculate 1 L of LB broth (containing ampicillin) to an initial optical density at 600 nm (OD600) of 0.05-0.1. d. Grow the 1 L culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. f. Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to potentially improve protein solubility.

4. Cell Harvesting a. Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until ready for purification.

Protocol 2: Purification of Recombinant Adenoregulin

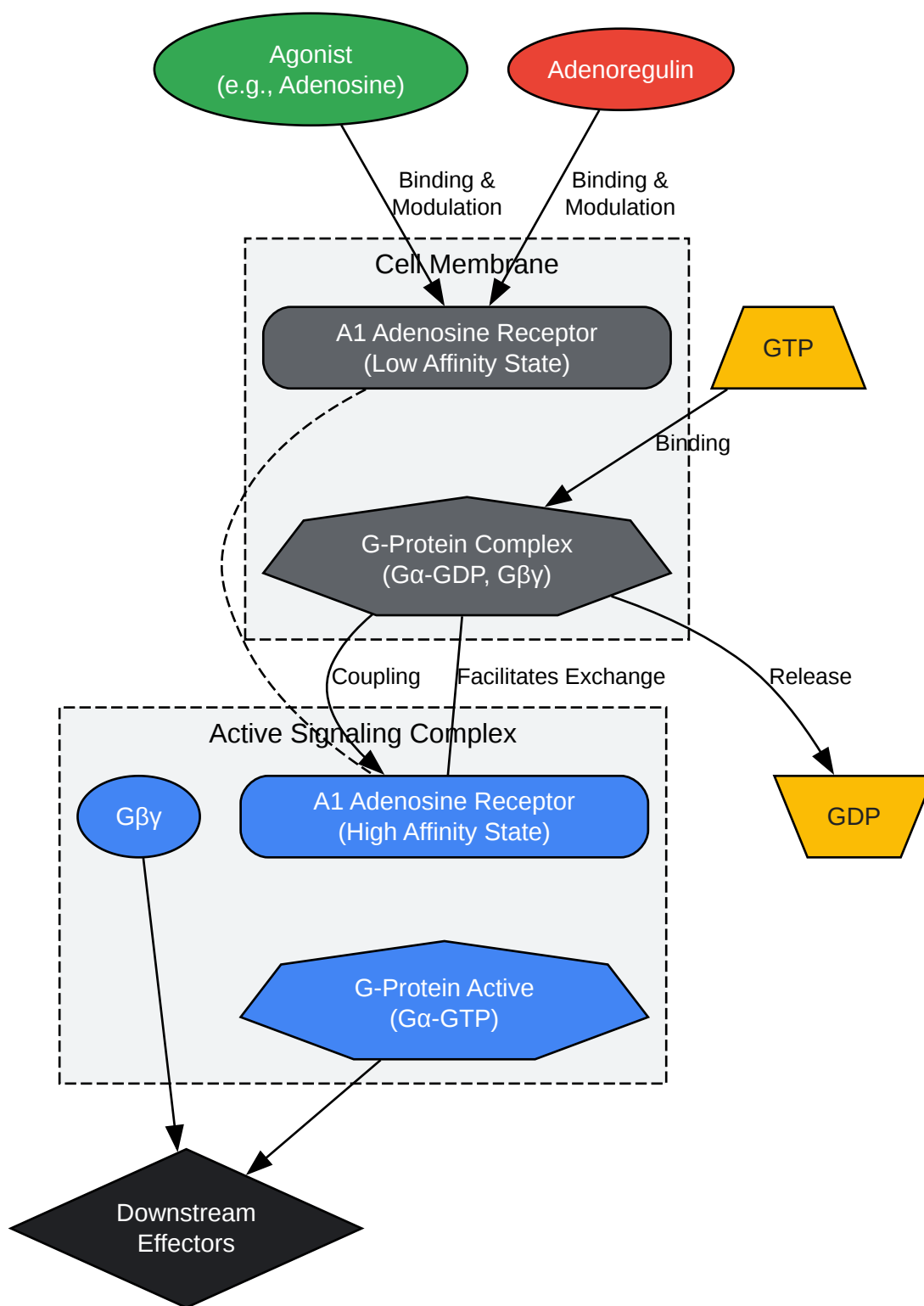
This protocol outlines the purification of the expressed fusion protein and the subsequent isolation of **adenoregulin**.^{[1][6]}

- 1. Cell Lysis**
 - Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture.
 - Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
 - Lyse the cells using sonication on ice. Perform short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.
 - Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- 2. IMAC Purification of Fusion Protein**
 - Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap FF column) with 5-10 column volumes (CV) of Lysis Buffer.
 - Load the clarified supernatant onto the equilibrated column at a flow rate of 1-2 mL/min.
 - Wash the column with 10-15 CV of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
 - Elute the Trx-His6-**adenoregulin** fusion protein with 5 CV of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
 - Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion protein.
- 3. Enzymatic Cleavage**
 - Pool the fractions containing the fusion protein and dialyze against a cleavage buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0) to remove imidazole.
 - Add enterokinase to the dialyzed protein solution (typically at a 1:100 enzyme:protein mass ratio).
 - Incubate the reaction at room temperature for 16-24 hours. Monitor the cleavage progress by SDS-PAGE.
- 4. Final Purification of Adenoregulin**
 - After complete cleavage, the **adenoregulin** peptide must be separated from the Trx-His6 tag and the enterokinase.
 - Method A (Subtractive IMAC):** Pass the cleavage reaction mixture through a freshly equilibrated Ni-NTA column. The cleaved **adenoregulin** will be in the flow-through, while the His-tagged Trx and enterokinase (if tagged) will bind to the resin.
 - Method B (Reversed-Phase HPLC):** This is the preferred method for achieving high purity of small peptides.^[9]
 - Acidify the cleavage reaction with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
 - Inject the sample onto a C18 RP-HPLC column.
 - Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA).
 - Collect fractions and identify those containing pure

adenoregulin by mass spectrometry and/or analytical HPLC. d. Lyophilize the pure fractions to obtain **adenoregulin** as a dry powder.

Adenoregulin Signaling Pathway Modulation

Adenoregulin is known to act on G-protein-coupled receptors (GPCRs). It does not act as a direct agonist but rather enhances the binding of native agonists, such as adenosine to the A1-adenosine receptor. This allosteric modulation results in a more robust downstream signal by promoting the high-affinity state of the receptor and facilitating the exchange of GDP for GTP on the G α subunit.[3][4]



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Caption: **Adenoregulin's** modulation of GPCR signaling.

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